3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid
Overview
Description
3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a carboxymethyl group and a carboxylic acid group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often involving binding to active sites or allosteric sites, which can lead to changes in the target’s activity
Biochemical Pathways
Indole compounds are known to play roles in various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Pharmacokinetics
The bioavailability of this compound would depend on these properties, as well as factors such as its solubility, stability, and the route of administration .
Result of Action
Indole derivatives are known to have a variety of biological effects, often related to their interactions with their targets
Action Environment
The action, efficacy, and stability of 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific conditions within the cell or organism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylindole with chloroacetic acid under basic conditions to introduce the carboxymethyl group. The reaction typically proceeds as follows:
Starting Material: 1-methylindole
Reagent: Chloroacetic acid
Catalyst: Sodium hydroxide (NaOH)
Solvent: Water or ethanol
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2).
Major Products
Oxidation: this compound can be converted to this compound derivative with an additional carboxylic acid group.
Reduction: The reduction product is 3-(carboxymethyl)-1-methyl-1H-indole-2-methanol.
Substitution: Products include 3-(carboxymethyl)-1-methyl-5-nitro-1H-indole-2-carboxylic acid or 3-(carboxymethyl)-1-methyl-5-bromo-1H-indole-2-carboxylic acid.
Scientific Research Applications
3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxymethyl group attached to the indole ring.
3-(carboxymethyl)-1H-indole-2-carboxylic acid: Similar structure but lacks the methyl group on the indole nitrogen.
Uniqueness
3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both a carboxymethyl group and a carboxylic acid group on the indole ring, which provides it with distinct chemical reactivity and biological activity compared to other indole derivatives.
Biological Activity
3-(Carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid, a compound belonging to the indole family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structural characteristics, mechanism of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 233.22 g/mol. Its structure features two carboxylic acid groups, which significantly enhance its reactivity and interaction with biological targets compared to simpler indole derivatives.
Research indicates that the biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, derivatives of indole-2-carboxylic acid have been shown to inhibit HIV-1 integrase, a crucial enzyme in the viral replication process. The binding conformation analysis revealed that the indole core and carboxyl groups chelate Mg²⁺ ions within the active site of integrase, leading to effective inhibition .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
HIV-1 Integrase Inhibition
A study demonstrated that derivatives of indole-2-carboxylic acid, including this compound, effectively inhibit the strand transfer activity of HIV-1 integrase. The most potent derivative exhibited an IC50 value of 0.13 μM, indicating a strong potential for antiviral drug development. Structural modifications at positions C2 and C3 significantly enhanced inhibitory activity through improved interactions with integrase .
Cysteinyl Leukotriene Receptor Antagonism
Another research highlighted the role of indole derivatives as selective antagonists for cysteinyl leukotriene receptors (CysLT). Compounds containing the carboxylic acid moiety at position 2 were essential for antagonist activity against CysLT 1, showcasing their potential in treating inflammatory conditions such as asthma .
Properties
IUPAC Name |
3-(carboxymethyl)-1-methylindole-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-13-9-5-3-2-4-7(9)8(6-10(14)15)11(13)12(16)17/h2-5H,6H2,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKUEFCTYPOURQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58664-93-0 | |
Record name | 3-(carboxymethyl)-1-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.